molecular formula C20H24FN3S B4684915 4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide

Cat. No.: B4684915
M. Wt: 357.5 g/mol
InChI Key: AJRAFBOAEXOIND-UHFFFAOYSA-N
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Description

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl and a methylphenyl group, along with a carbothioamide functional group

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3S/c1-16-5-7-17(8-6-16)14-22-20(25)24-11-9-23(10-12-24)15-18-3-2-4-19(21)13-18/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRAFBOAEXOIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the fluorophenyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the piperazine ring.

    Introduction of the methylphenyl group: This can be done by reacting the intermediate with a methylbenzyl halide.

    Formation of the carbothioamide group: The final step involves the reaction of the intermediate with thiophosgene or a similar reagent to introduce the carbothioamide functionality.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbothioamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Hydrolysis: The carbothioamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiocarboxylic acid.

Scientific Research Applications

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a ligand for certain receptors.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may bind to G-protein coupled receptors or ion channels, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide can be compared with other similar compounds, such as:

    4-[(2-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide: This compound has a similar structure but with a different position of the fluorine atom on the phenyl ring.

    4-[(3-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide: This compound has a chlorine atom instead of a fluorine atom, which may influence its chemical and biological properties.

    4-[(3-fluorophenyl)methyl]-N-[(3-methylphenyl)methyl]piperazine-1-carbothioamide: This compound has a different position of the methyl group on the phenyl ring, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbothioamide group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide
Reactant of Route 2
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4-[(3-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperazine-1-carbothioamide

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